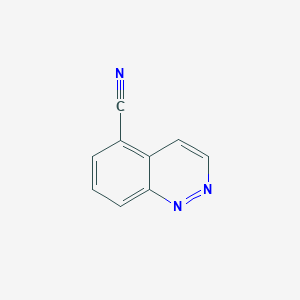

Cinnoline-5-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5N3 |

|---|---|

Molecular Weight |

155.16 g/mol |

IUPAC Name |

cinnoline-5-carbonitrile |

InChI |

InChI=1S/C9H5N3/c10-6-7-2-1-3-9-8(7)4-5-11-12-9/h1-5H |

InChI Key |

RRCBHLYHXMQOQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CN=NC2=C1)C#N |

Origin of Product |

United States |

Strategic Synthetic Methodologies and Mechanistic Investigations of Cinnoline 5 Carbonitrile

Classical and Modern Approaches to Cinnoline (B1195905) Ring System Formation

The construction of the cinnoline core has been approached through various synthetic strategies, ranging from classical cyclization reactions to modern transition-metal-catalyzed methods.

Cyclization Reactions for Cinnoline Core Construction

Cyclization reactions represent a fundamental approach to assembling the cinnoline ring system. These methods typically involve the formation of one or more key bonds to close the heterocyclic ring.

One of the earliest methods is the Richter cinnoline synthesis , which involves the cyclization of an alkyne precursor, specifically o-C₆H₄(N₂Cl)C≡CCO₂H, in water. wikipedia.org This reaction yields 4-hydroxycinnoline-3-carboxylic acid, which can then be decarboxylated and the hydroxyl group reductively removed to produce the parent cinnoline. wikipedia.org

A more contemporary approach involves the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine. nih.govrsc.orgrsc.org This transition-metal-free method proceeds through a key 2-nitrosobenzaldehyde intermediate, which undergoes condensation with benzylamine, followed by isomerization, cyclization, and aromatization to form the cinnoline ring. nih.govrsc.orgrsc.orgrsc.org

The Borsche–Herbert cyclization is a well-established method for producing 4-hydroxycinnolines from the cyclization of arenediazonium salts. innovativejournal.in Similarly, the Neber-Bossel method provides a route to 3-hydroxycinnolines through the diazotization of (2-aminophenyl)hydroxyacetates and subsequent reduction and cyclization of the resulting hydrazine (B178648). innovativejournal.in

Modern advancements include copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones and rhodium-catalyzed redox-neutral annulation of azo and diazo compounds. nih.govrsc.org

| Cyclization Method | Starting Materials | Key Features | Product Type |

| Richter Synthesis | o-C₆H₄(N₂Cl)C≡CCO₂H | Classical method, proceeds via alkyne cyclization. wikipedia.org | Parent Cinnoline (after further steps) wikipedia.org |

| Intramolecular Redox Cyclization | 2-Nitrobenzyl alcohol, Benzylamine | Transition-metal-free, involves a 2-nitrosobenzaldehyde intermediate. nih.govrsc.orgrsc.org | Substituted Cinnolines nih.gov |

| Borsche–Herbert Cyclization | Arenediazonium salts | Widely used for the synthesis of 4-hydroxycinnolines. innovativejournal.in | 4-Hydroxycinnolines innovativejournal.in |

| Neber-Bossel Method | (2-Aminophenyl)hydroxyacetates | Classical synthesis of 3-hydroxycinnolines. innovativejournal.in | 3-Hydroxycinnolines innovativejournal.in |

| Copper-Catalyzed Dehydrogenative Cyclization | N-methyl-N-phenylhydrazones | Modern, aerobic conditions. nih.govrsc.org | C3-Substituted Cinnolines researchgate.net |

| Rhodium-Catalyzed Redox-Neutral Annulation | Azo and diazo compounds | Tandem C-H activation and C-N bond formation. nih.govrsc.org | 3,4-Disubstituted Cinnolinium Salts researchgate.net |

Heterocycle Annulation Strategies Leading to Cinnoline Derivatives

Annulation strategies involve the fusion of a new ring onto an existing heterocyclic or carbocyclic scaffold. These methods offer a versatile route to complex and polycyclic cinnoline derivatives.

Palladium-catalyzed reactions have been employed in heterocycle annulation. For instance, 2-bromo-4-phenylaminocinnoline can undergo an intramolecular cyclization in the presence of a palladium catalyst to form indolo[3,2-c]cinnoline. cnr.it

Rhodium-catalyzed C-H activation and annulation reactions have also emerged as powerful tools. For example, the reaction of N-aryl-pyrazolidinones with vinylene carbonate, acting as an acetylene (B1199291) surrogate, leads to the formation of 5,6-pyrazolo[1,2-a]cinnoline derivatives. researchgate.net Another strategy involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate with nitroolefins under microwave irradiation to produce polyfunctionally substituted cinnolines. researchgate.netrsc.org

Targeted Synthesis of Cinnoline-5-carbonitrile via Nitrile Group Introduction

The synthesis of this compound requires the specific introduction of a nitrile (-CN) group at the C5 position of the cinnoline ring. This can be achieved through several synthetic routes.

Direct Cyanation Methodologies

Direct cyanation involves the introduction of a cyanide group onto the cinnoline ring in a single step. While specific examples for this compound are not extensively detailed in the provided results, general direct cyanation methods for aromatic and heteroaromatic compounds are well-established. These often utilize a cyanide source, such as potassium cyanide (KCN), sodium cyanide (NaCN), or trimethylsilylcyanide (TMSCN), in the presence of a catalyst or activating agent. taylorandfrancis.comrsc.orgorganic-chemistry.org

Conversion of Precursor Functionalities to the Nitrile Group

An alternative strategy is to introduce a precursor functional group at the C5 position and subsequently convert it to a nitrile. The nitrile group is a valuable precursor for various other functional groups through reactions like reduction, hydration, and hydrolysis. researchgate.net

Common precursor functionalities that can be converted to a nitrile include:

Aldehydes or Ketones: These can be converted to nitriles by adding one carbon unit, for instance, using tosylmethyl isocyanide. organic-chemistry.org

Carboxylic Acids: A carboxylic acid can be converted to a primary amide, which is then dehydrated to a nitrile using agents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅). chemistrysteps.com

Alcohols: Primary alcohols can be converted to nitriles through a dehydroxylative cyanation process. organic-chemistry.org

Amines: Primary alkyl amines can be converted to alkyl nitriles via deaminative cyanation using Katritzky pyridinium (B92312) salts and zinc cyanide. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Strategies for Nitrile Incorporation (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are a powerful and widely used method for forming carbon-carbon and carbon-heteroatom bonds, including the introduction of a nitrile group. nih.gov These reactions typically involve the coupling of an aryl or heteroaryl halide (or triflate) with a cyanide source in the presence of a palladium catalyst and a suitable ligand. nih.gov

The general mechanism for a palladium-catalyzed cyanation involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source (like Zn(CN)₂) and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. nih.govresearchgate.net A significant challenge in these reactions is catalyst deactivation by the cyanide ion, which can poison the palladium catalyst. nih.gov To mitigate this, various strategies have been developed, such as the use of less soluble cyanide salts like zinc cyanide (Zn(CN)₂) or the addition of reducing agents. nih.govresearchgate.net

A practical method for the palladium-catalyzed cyanation of aryl halides utilizes Pd/C as a heterogeneous catalyst, which offers advantages in terms of scalability and purification. organic-chemistry.org

| Catalyst System | Cyanide Source | Key Features |

| Pd₂(dba)₃ / dppf / Zn | Zn(CN)₂ | Effective for both electron-deficient and electron-rich aryl chlorides. researchgate.net |

| Pd/C / dppf | Zn(CN)₂ | Heterogeneous catalysis, practical and scalable for aryl bromides and active aryl chlorides. organic-chemistry.org |

| Pd(OAc)₂ | K₄[Fe(CN)₆] | Utilizes a non-toxic cyanide source. |

| NiCl₂·6H₂O / dppf / Zn | Zn(CN)₂ | Nickel-catalyzed alternative for cyanation of hetero(aryl) chlorides. researchgate.net |

Regioselectivity and Stereoselectivity in this compound Synthesis

The precise control of substituent placement and stereochemistry is paramount in the synthesis of complex molecules like this compound.

The substitution pattern on the cinnoline ring significantly influences its chemical and biological properties. mdpi.com Achieving regioselectivity, the control over the position of chemical bond formation, is a key challenge in cinnoline synthesis. Classical methods like the von Richter synthesis often result in substitution at the 4-position, and potentially the 3-position, necessitating harsh conditions for modifications. wiley.com

Modern synthetic strategies offer greater control. For instance, the Richter-type cyclization of 2-ethynyl- and 2-(buta-1,3-diynyl)aryltriazenes allows for the formation of the cinnoline ring, followed by Sonogashira coupling to introduce substituents at specific positions, such as the 4- and 6-positions. beilstein-journals.org This multi-step approach provides a high degree of control over the final substitution pattern. beilstein-journals.org Research has also demonstrated that in certain reactions, the substitution of a bromine atom at the C-4 position is favored over the C-6 position, a preference that can be confirmed using techniques like ¹H NMR NOESY experiments. beilstein-journals.org

Factors such as the choice of catalyst, solvent, and reaction temperature can modulate the regioselectivity of cyclization reactions. researchgate.netresearchgate.net For example, in the synthesis of pyrazolo[1,5-a]pyrimidines, a related heterocyclic system, the initial attack by either an exocyclic amino group or an endocyclic nitrogen can be influenced by factors other than basicity or steric hindrance. researchgate.net

The stereochemistry of precursor molecules plays a crucial role in determining the final three-dimensional structure of the target molecule. While the synthesis of this compound itself may not always involve the creation of new chiral centers on the cinnoline core, the stereochemistry of substituents introduced from precursor molecules is critical.

For instance, in the synthesis of fused cinnoline derivatives through an azo-Povarov reaction, the use of chiral catalysts, such as chiral silver phosphate (B84403) species, can lead to high product yields with excellent enantiomeric excess (ee) values. rsc.org This highlights the importance of chiral auxiliaries and catalysts in directing the stereochemical outcome of the reaction. The design of precursor molecules with defined stereocenters is a key strategy to achieve the desired stereoisomer of the final product.

Green Chemistry Approaches and Sustainable Synthetic Routes to this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

Recent research has focused on developing catalyst-free and solvent-free synthetic methods for nitrogen-containing heterocycles. rsc.orgrsc.org Catalyst-free approaches, such as the cascade annulation of enaminones and aryl diazonium tetrafluoroboronates, have been developed for the synthesis of cinnolines by simply heating the reactants in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net Furthermore, some syntheses can be performed under solvent-free conditions, for example, using ball milling techniques, which aligns with the goals of green chemistry by reducing waste. tandfonline.com One-pot, multi-component reactions are particularly attractive as they reduce the number of synthetic steps and purification stages, leading to higher efficiency and less waste. tandfonline.comresearchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netdntb.gov.ua The synthesis of various cinnoline derivatives has been successfully achieved using microwave irradiation. researchgate.netrsc.orgrsc.org For example, a one-pot microwave-assisted reaction has been used for the green synthesis of novel cinnoline derivatives. rsc.orgrsc.org This method can be highly regioselective, affording high yields of the desired products without the formation of byproducts. researchgate.net

Photochemical synthesis represents another green approach, utilizing light to initiate chemical reactions. While specific examples for this compound are not prevalent in the provided results, the broader field of photochemistry in heterocyclic synthesis is an active area of research.

Chemical Transformations and Reactivity Profiles of Cinnoline 5 Carbonitrile

Nucleophilic Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group in cinnoline-5-carbonitrile is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. These reactions provide pathways to a variety of functional groups and heterocyclic systems.

The nitrile group can undergo hydration to form an amide, which can be further hydrolyzed to a carboxylic acid. This transformation is typically carried out under acidic or basic conditions. lumenlearning.comlibretexts.org While specific studies on the hydrolysis of this compound are not extensively documented, the general mechanism involves the initial formation of cinnoline-5-carboxamide, followed by its conversion to cinnoline-5-carboxylic acid.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom for nucleophilic attack by water. lumenlearning.com Subsequent tautomerization of the resulting imidic acid intermediate yields the amide. In basic media, the hydroxide (B78521) ion directly attacks the nitrile carbon, and the resulting intermediate is protonated by water to form the imidic acid, which then rearranges to the amide. libretexts.org Prolonged reaction times or harsher conditions in either medium will lead to the hydrolysis of the amide to the corresponding carboxylic acid.

Table 1: General Conditions for Nitrile Hydrolysis

| Reaction | Reagents and Conditions | Product |

| Partial Hydrolysis (Hydration) | H₂SO₄ (conc.), controlled temperature | Cinnoline-5-carboxamide |

| NaOH or KOH (aq.), mild heating | Cinnoline-5-carboxamide | |

| Complete Hydrolysis | H₂SO₄ (aq.), heat | Cinnoline-5-carboxylic acid |

| NaOH or KOH (aq.), prolonged heating | Cinnoline-5-carboxylate salt |

This table represents general conditions for nitrile hydrolysis and is expected to be applicable to this compound.

While direct conversion of the nitrile in this compound to amides with amines is not a standard transformation, the nitrile can serve as a precursor to esters. The Pinner reaction provides a classic method for converting nitriles into esters via an intermediate imino ester salt, known as a Pinner salt. wikipedia.orgnih.gov This reaction is catalyzed by acid and involves the nucleophilic attack of an alcohol on the protonated nitrile. nih.gov The resulting Pinner salt can then be hydrolyzed with water to yield the corresponding ester. wikipedia.org

Table 2: Pinner Reaction for Ester Synthesis from Nitriles

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Imino Ester Formation | Alcohol (e.g., ethanol), dry HCl gas | Ethyl cinnoline-5-imidate hydrochloride (Pinner salt) |

| 2. Hydrolysis | Water | Ethyl cinnoline-5-carboxylate |

This table outlines the general pathway of the Pinner reaction, which is a potential route for the esterification of this compound.

Direct conversion of nitriles to amides can be challenging; however, the partial hydrolysis to the amide as described in section 3.1.1 is a viable route. chemistrysteps.com Another approach involves the reaction of nitriles with hydroxylamine (B1172632), which can lead to the formation of N-hydroxyimidamides (amidoximes), which are precursors for other heterocycles. rsc.orgresearchgate.net In some cases, particularly with electron-deficient nitriles, the reaction with hydroxylamine can also yield the corresponding amide as a side product. rsc.org

The nitrile group of this compound is a versatile functional group for the construction of various nitrogen-containing heterocycles.

Tetrazoles: The [2+3] cycloaddition reaction between the nitrile group and an azide (B81097) source, typically sodium azide, is a common method for the synthesis of tetrazoles. researchgate.netnih.gov This reaction is often catalyzed by a Lewis acid, such as zinc chloride or dibutyltin (B87310) oxide, and can be facilitated by the use of trimethylsilyl (B98337) azide. researchgate.netmdpi.com This would lead to the formation of 5-(cinnolin-5-yl)-1H-tetrazole.

1,2,4-Oxadiazoles: These heterocycles can be synthesized from nitriles in a multi-step one-pot reaction. First, the nitrile reacts with hydroxylamine to form an amidoxime (B1450833) intermediate. nih.gov This amidoxime can then be acylated and subsequently cyclized to form the 1,2,4-oxadiazole (B8745197) ring. researchgate.netnih.gov A one-pot synthesis can be achieved by reacting the nitrile, an aldehyde, and hydroxylamine hydrochloride in the presence of a base. rsc.org

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from nitriles can be achieved through various synthetic routes. nih.govijsr.net One common method involves the reaction of the nitrile with a hydrazine (B178648) derivative to form an amidrazone, which is then cyclized with a one-carbon component, such as an orthoester or formic acid.

Research on the reactions of the closely related 4-chlorocinnoline-3-carbonitrile (B3351515) has demonstrated the successful synthesis of fused heterocyclic systems. For instance, condensation with methyl thioglycolate yields a thieno[3,2-c]cinnoline derivative, and reaction with hydrazine leads to the formation of a pyrazolo[4,3-c]cinnoline. rsc.org These examples highlight the potential of the nitrile group in substituted cinnolines to act as a building block for more complex heterocyclic structures.

Table 3: Potential Heterocycle Synthesis from this compound

| Target Heterocycle | General Reagents and Conditions |

| 5-(Cinnolin-5-yl)-1H-tetrazole | NaN₃, Lewis Acid (e.g., ZnCl₂) or TMS-N₃ |

| 3-Substituted-5-(cinnolin-5-yl)-1,2,4-oxadiazole | 1. NH₂OH·HCl, Base; 2. Acylating agent, then cyclization |

| 3-Substituted-5-(cinnolin-5-yl)-1,2,4-triazole | 1. Hydrazine derivative; 2. One-carbon cyclizing agent |

This table outlines potential synthetic pathways based on general reactions of nitriles.

Electrophilic Aromatic Substitution on the Cinnoline (B1195905) Nucleus

The cinnoline ring system is a π-deficient heteroaromatic system due to the presence of the two electronegative nitrogen atoms. This deactivation makes electrophilic aromatic substitution reactions more challenging compared to benzene (B151609) or naphthalene. The substitution pattern is influenced by the directing effects of the nitrogen atoms and the nitrile group.

Studies on the nitration of substituted cinnolines provide insight into the expected reactivity of this compound. The nitration of chloro-4-hydroxycinnolines with mixed acid (nitric and sulfuric acid) has been investigated. The position of nitration is primarily dictated by the 1,2-diaza grouping. rsc.org In the analogous quinoline (B57606) system, nitration under acidic conditions occurs at the 5- and 8-positions of the benzene ring, as the pyridine (B92270) ring is deactivated by protonation. stackexchange.com Given that this compound already has a substituent at the 5-position, nitration would be expected to occur at other positions in the benzo- portion of the molecule, likely the 8-position, and possibly the 6- or 7-positions, depending on the reaction conditions.

Table 4: Predicted Electrophilic Aromatic Substitution Products of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Cyano-8-nitrocinnoline |

| Halogenation (e.g., Bromination) | Br₂, Lewis Acid | 8-Bromo-5-cyanocinnoline |

This table provides predicted outcomes based on the reactivity of related heterocyclic systems.

The sulfonation of 5-chloro- and 8-chloro-4-hydroxycinnolines has been shown to yield the corresponding 8-sulfonic acid and 5-sulfonic acid, respectively. rsc.org This indicates that sulfonation occurs on the benzene ring of the cinnoline nucleus. For this compound, sulfonation would be anticipated to occur at one of the available positions on the carbocyclic ring, with the 8-position being a likely candidate.

Friedel-Crafts acylation reactions on π-deficient heterocyclic systems like cinnoline are generally difficult to achieve due to the deactivating nature of the ring system and the tendency for the Lewis acid catalyst to coordinate with the nitrogen lone pairs. sigmaaldrich.comnih.gov There are no specific reports of Friedel-Crafts acylation on this compound. However, a related intramolecular Friedel-Crafts reaction has been utilized in the synthesis of 6-sulphonamido-cinnolines, suggesting that under certain conditions, this type of reaction is possible within the cinnoline framework. pnrjournal.com Intramolecular Friedel-Crafts reactions are often more facile than their intermolecular counterparts.

Palladium-Catalyzed and Other Transition Metal-Mediated Transformations

Transition metal catalysis, particularly using palladium, offers powerful tools for the functionalization of heterocyclic compounds like cinnoline. researchgate.netnobelprize.orgmdpi.com These methods enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, making them invaluable in synthetic chemistry. nih.govrsc.org

Palladium-catalyzed cross-coupling reactions are among the most effective methods for modifying the cinnoline scaffold. researchgate.net These reactions typically require a halide or triflate at a specific position on the ring to act as a leaving group. For instance, the conversion of 3-bromo-4(1H)-cinnolinone to 1,4-dihydro-4-oxocinnoline-3-carbonitrile, followed by treatment with phosphoryl chloride, yields 4-chlorocinnoline-3-carbonitrile. rsc.org This chloro-substituted cinnoline carbonitrile is a prime substrate for various cross-coupling reactions, demonstrating the feasibility of such transformations on the cyano-cinnoline framework. rsc.org

While direct examples involving this compound are not extensively detailed in the literature, the principles of Suzuki, Heck, and Sonogashira couplings are broadly applicable. A hypothetical Suzuki coupling at a halogenated C5 position of a cinnoline precursor could introduce aryl or vinyl groups, significantly increasing molecular complexity. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nobelprize.org

Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated this compound Scaffold

| Reaction Name | Coupling Partner | Bond Formed | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | C-C | 5-Aryl/Vinyl-cinnoline-5-carbonitrile |

| Heck Coupling | Alkene | C-C | 5-Alkenyl-cinnoline-5-carbonitrile |

| Sonogashira Coupling | Terminal Alkyne | C-C | 5-Alkynyl-cinnoline-5-carbonitrile |

| Buchwald-Hartwig Amination | Amine | C-N | 5-Amino-cinnoline-5-carbonitrile |

| C-H Arylation | Arene | C-C | Arylated this compound |

Direct C-H activation is a modern and atom-economical strategy for functionalizing aromatic and heteroaromatic rings, avoiding the need for pre-functionalized substrates like halides. nih.govmdpi.com In heterocycles, C-H activation is often directed by the coordination of the metal catalyst to a heteroatom. For the cinnoline ring, the nitrogen atoms can direct the catalyst to activate adjacent C-H bonds.

Rhodium(III)-catalyzed C-H activation has been used in the synthesis of pyrazolo[1,2-a]cinnoline derivatives, indicating the susceptibility of the cinnoline system to such transformations. nih.gov For this compound, the positions most likely to undergo directed C-H activation would be C4 and C6, which are ortho to the ring nitrogens and on the benzene ring, respectively. The electronic influence of the C5-nitrile group would likely play a significant role in the regioselectivity of such reactions. While challenges related to catalyst tolerance and selectivity exist with complex molecules, advancements in catalyst design are continually expanding the scope of C-H activation. nih.gov

Cycloaddition Reactions of the Cinnoline Ring System

The electron-deficient nature of the diazine portion of the cinnoline ring makes it an excellent participant in cycloaddition reactions, particularly those with inverse electron demand.

The cinnoline ring system can act as a 4π component in [4+2] cycloaddition reactions. Specifically, it is well-suited for the Inverse Electron Demand Diels-Alder (IEDDA) reaction, where the electron-deficient diazadiene (the cinnoline ring) reacts with an electron-rich dienophile. acs.orgnih.govsigmaaldrich.com This reactivity is a hallmark of many nitrogen-containing heterocycles like tetrazines and pyridazines. mdpi.comnih.gov The reaction typically proceeds with the expulsion of a stable molecule, such as dinitrogen, leading to the formation of a new aromatic ring.

The IEDDA reaction of cinnolines with electron-rich alkenes or alkynes can provide rapid access to complex polycyclic aromatic structures. acs.org The nitrile group at the C5 position of this compound would act as an electron-withdrawing group, further lowering the energy of the LUMO of the diazadiene system and potentially accelerating the rate of the IEDDA reaction. sigmaaldrich.comrsc.org

Table 2: Key Features of Inverse Electron Demand Diels-Alder (IEDDA) Reactions

| Feature | Description | Relevance to this compound |

|---|---|---|

| Diene | Electron-deficient (e.g., Cinnoline) | The diazine ring acts as the 4π component. |

| Dienophile | Electron-rich (e.g., enamines, ynamines, strained alkenes) | Reacts with the cinnoline core to form a cycloadduct. |

| Driving Force | Formation of a stable aromatic product, often with extrusion of N₂. | Leads to the synthesis of functionalized naphthalenes or other carbocycles. |

| Kinetics | Often very fast, can proceed under mild conditions without a catalyst. | Allows for bioorthogonal applications and efficient synthesis. rsc.org |

| Influence of C5-CN | Electron-withdrawing nature enhances the electron-deficient character of the diene. | Expected to increase the reaction rate compared to unsubstituted cinnoline. |

1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. frontiersin.orgmdpi.com Cinnoline derivatives can be functionalized using these reactions. For example, the copper(I)-catalyzed 1,3-dipolar cycloaddition between a terminal alkyne and an azide has been used to synthesize cinnoline-1,2,3-triazole derivatives. researchgate.net This demonstrates a method for appending new heterocyclic rings to a pre-existing cinnoline scaffold.

In this context, if this compound were modified to contain either an azide or an alkyne group, it could readily participate in such "click" reactions to generate more complex derivatives. Furthermore, the cinnoline ring itself can be synthesized via intramolecular 1,3-dipolar cycloaddition pathways, highlighting the versatility of this reaction class in cinnoline chemistry. nih.gov

Reduction and Oxidation Reactions of this compound

The redox chemistry of this compound is dictated by its two main functional components: the pyridazine (B1198779) ring and the nitrile group.

Reduction: The N=N double bond within the pyridazine ring is susceptible to reduction. Catalytic hydrogenation can reduce cinnoline to dihydrocinnoline. wikipedia.org The nitrile group is generally resistant to reduction under these mild conditions but can be reduced to a primary amine (aminomethyl group) using stronger reducing agents like lithium aluminum hydride (LiAlH₄) or under high-pressure hydrogenation. The specific outcome depends heavily on the choice of reducing agent and reaction conditions. researchgate.net

Oxidation: The nitrogen atoms in the cinnoline ring can be oxidized to form N-oxides. This transformation can alter the electronic properties of the ring and provide handles for further functionalization. The nitrile group is stable to most common oxidizing agents used for N-oxidation.

Table 3: Predicted Outcomes of Reduction and Oxidation on this compound

| Transformation | Reagent/Condition | Affected Group(s) | Expected Product |

|---|---|---|---|

| Mild Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | N=N bond | 1,2-Dihydrothis compound |

| Strong Reduction | Lithium Aluminum Hydride (LiAlH₄) | C≡N group, N=N bond | 5-(Aminomethyl)-1,2,3,4-tetrahydrocinnoline |

| N-Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | Ring Nitrogen(s) | This compound N-oxide |

| Nitrile Hydrolysis | Strong Acid or Base with Heat | C≡N group | Cinnoline-5-carboxylic acid or Cinnoline-5-carboxamide |

Rearrangement Reactions and Isomerization Studies

There is currently a lack of published research specifically detailing the rearrangement reactions and isomerization studies of this compound.

Derivatization Strategies for Advanced Chemical Entities

Detailed derivatization strategies specifically employing this compound as a starting material for the synthesis of advanced chemical entities are not well-documented in the available scientific literature.

Advanced Spectroscopic and Structural Characterization Methodologies for Cinnoline 5 Carbonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.ipb.ptntnu.noacs.org

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules, including Cinnoline-5-carbonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms. ipb.ptresearchgate.net

1H, 13C, 15N NMR Techniques.ntnu.noacs.orgpublish.csiro.aursc.org

One-dimensional NMR experiments involving ¹H, ¹³C, and ¹⁵N nuclei are fundamental for the initial structural assessment of cinnoline (B1195905) derivatives. pnrjournal.com

¹H NMR: Proton NMR provides information on the number, environment, and coupling interactions of hydrogen atoms. For this compound, the aromatic protons on both the benzene (B151609) and pyridazine (B1198779) rings would appear as distinct multiplets in the downfield region (typically δ 7.5-9.5 ppm). rsc.orgchemicalbook.com The precise chemical shifts and splitting patterns (coupling constants) are dictated by the positions of the protons relative to the nitrogen atoms and the electron-withdrawing nitrile group.

¹³C NMR: Carbon NMR is crucial for mapping the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each of the nine carbon atoms. The carbon of the nitrile group (C≡N) is characteristically found in the δ 115-120 ppm range, while the aromatic and heterocyclic carbons resonate between δ 120-155 ppm. rsc.orgnih.gov Quaternary carbons, such as those at the ring junction and the one bearing the nitrile group, are typically identified by their lower intensity and lack of signal in DEPT-135 spectra. uvic.ca

¹⁵N NMR: As nitrogen atoms are integral to the cinnoline core, ¹⁵N NMR offers direct insight into the electronic structure of the heterocycle. researchgate.net The two nitrogen atoms in the pyridazine ring (N1 and N2) would exhibit distinct chemical shifts, which are highly sensitive to their local electronic environment and hybridization state. These shifts help differentiate between 'pyridine-type' and 'pyrrole-type' nitrogen atoms in related heterocyclic systems and can be used to study tautomeric equilibria in derivatives. ntnu.noresearchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: This table presents expected values based on data from parent cinnoline and substituted derivatives. Actual values may vary.

| Atom Position | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| H-3 | ¹H | 9.2 - 9.4 | d |

| H-4 | ¹H | 8.1 - 8.3 | d |

| H-6 | ¹H | 8.0 - 8.2 | d |

| H-7 | ¹H | 7.8 - 8.0 | t |

| H-8 | ¹H | 8.4 - 8.6 | d |

| C-3 | ¹³C | 145 - 148 | CH |

| C-4 | ¹³C | 124 - 127 | CH |

| C-4a | ¹³C | 126 - 129 | C |

| C-5 | ¹³C | 110 - 115 | C |

| C-6 | ¹³C | 135 - 138 | CH |

| C-7 | ¹³C | 128 - 131 | CH |

| C-8 | ¹³C | 130 - 133 | CH |

| C-8a | ¹³C | 150 - 153 | C |

| C≡N | ¹³C | 117 - 119 | C |

d = doublet, t = triplet

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC, NOESY).ntnu.noresearchgate.net

2D NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the connectivity between adjacent protons on the benzene ring (H-6, H-7, H-8) and on the pyridazine ring (H-3, H-4), confirming their relative positions. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). sdsu.edu It provides an unambiguous assignment of the protonated carbons in the molecule by linking the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two to four bonds). sdsu.edu This technique is particularly powerful for assigning quaternary (non-protonated) carbons. For this compound, HMBC would show correlations from protons H-4 and H-6 to the carbon C-5, confirming the position of the nitrile group. It would also be critical for assigning the ring-junction carbons (C-4a and C-8a). ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This through-space correlation is useful for determining stereochemistry and conformation. In a planar system like cinnoline, NOESY can help confirm assignments by showing correlations between protons on adjacent rings, such as between H-4 and H-8.

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopy.ipb.ptntnu.noacs.orgpublish.csiro.aursc.org

Characterization of Nitrile and Heterocyclic Vibrational Modes.ntnu.no

The vibrational spectrum of this compound is dominated by features arising from the nitrile group and the fused heterocyclic ring system.

Nitrile (C≡N) Stretching: The nitrile group gives rise to a very sharp and intense absorption band in the IR spectrum, typically located in the 2215-2240 cm⁻¹ region. ntnu.noacs.org The exact frequency is sensitive to the electronic environment; conjugation with the aromatic system slightly lowers the frequency. nih.gov This band is often weaker in the Raman spectrum. irdg.org

Heterocyclic Ring Vibrations: The cinnoline ring system exhibits a complex series of vibrational modes.

C=C and C=N Stretching: These vibrations appear in the 1400-1650 cm⁻¹ region of both IR and Raman spectra. They are characteristic of the aromatic and heteroaromatic rings.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C-H Bending: In-plane and out-of-plane C-H bending vibrations occur in the fingerprint region (below 1300 cm⁻¹). The pattern of out-of-plane bending modes between 700-900 cm⁻¹ can be diagnostic of the substitution pattern on the benzene ring.

Table 2: Key Diagnostic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium-Weak |

| Nitrile (C≡N) Stretch | IR | 2215 - 2240 | Strong, Sharp |

| Nitrile (C≡N) Stretch | Raman | 2215 - 2240 | Medium-Weak |

| C=C / C=N Ring Stretch | IR, Raman | 1400 - 1650 | Medium-Strong |

| C-H Out-of-Plane Bend | IR | 700 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.ipb.ptntnu.nopublish.csiro.aursc.org

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns observed. impactfactor.org

For cinnoline and its derivatives, electron impact (EI) mass spectrometry reveals characteristic fragmentation pathways. The parent cinnoline molecule (m/z 130) is known to undergo a retro-Diels-Alder-type fragmentation, first losing a molecule of nitrogen (N₂, 28 Da) to form a benzyne (B1209423) radical cation (m/z 102), which then loses acetylene (B1199291) (C₂H₂, 26 Da) to yield a fragment at m/z 76. thieme-connect.de For this compound, the molecular ion peak would be expected at m/z 155. The fragmentation would likely follow a similar initial loss of N₂, with the nitrile group remaining on the resulting fragment. The fragmentation of substituted cinnolines can be influenced by the nature and position of the substituent. publish.csiro.auljmu.ac.uk

Table 3: General Fragmentation Pattern for the Parent Cinnoline Molecule

| m/z | Ion Structure | Description |

| 130 | [C₈H₆N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 102 | [M - N₂]⁺˙ | Loss of dinitrogen |

| 76 | [M - N₂ - C₂H₂]⁺˙ | Loss of acetylene |

High-Resolution Mass Spectrometry (HRMS).acs.org

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule and its fragments. For this compound (C₉H₅N₃), the calculated exact mass is 155.0483. nih.gov An HRMS measurement confirming this value provides unequivocal proof of the compound's molecular formula, distinguishing it from any other isomers or compounds with the same nominal mass. acs.orguni-muenchen.demdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural confirmation of cinnoline derivatives. This technique involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable insights into the compound's structure. tutorchase.com

In the analysis of cinnoline derivatives, a common fragmentation pathway observed is the loss of a nitrogen molecule (N₂), which is characteristic of the cinnoline core. ljmu.ac.uk The fragmentation of the parent molecule can be induced by collision-induced dissociation (CID). ljmu.ac.uk The specific fragmentation patterns are influenced by the nature and position of substituents on the cinnoline ring. ljmu.ac.uk For instance, in substituted benzo[c]cinnolines, the loss of N₂ often precedes the fragmentation of substituents like methyl, chloro, or amino groups. ljmu.ac.uk However, for substituents such as methoxy, ethoxy, or ester groups, fragmentation may begin with the loss of the substituent, followed by the ejection of N₂. ljmu.ac.uk

The fragmentation patterns of different classes of organic compounds are often predictable. For example, aromatic compounds tend to show strong molecular ion peaks due to their stable structure. libretexts.org The analysis of these fragmentation pathways allows for the detailed structural characterization of novel cinnoline derivatives. tutorchase.com

Table 1: General Fragmentation Patterns in Mass Spectrometry

| Compound Class | Common Fragmentation Characteristics |

|---|---|

| Alkanes | Often show peaks corresponding to the loss of methyl (15 m/z) or ethyl (29 m/z) groups. tutorchase.com |

| Alcohols | Fragmentation frequently leads to a peak representing the alkyl group attached to the oxygen. tutorchase.com |

| Amines | Characteristic peaks arise from the cleavage of the bond between carbon and nitrogen. tutorchase.com |

| Esters and Acids | Often exhibit a significant peak corresponding to the loss of a water molecule (18 m/z). tutorchase.com |

| Aromatic Compounds | Typically display strong molecular ion peaks due to their stable structures. libretexts.org |

X-ray Crystallography for Solid-State Structural Elucidationljmu.ac.ukgrowingscience.com

For cinnoline derivatives, X-ray crystallography has been instrumental in confirming their molecular structures. For example, the structure of 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one was determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P21/c. growingscience.com Similarly, the crystal structure of 1,2,3,6,7,8-Hexahydrocinnolino[5,4,3-cde]cinnoline was found to have a monoclinic P21/c space group. iucr.org

In some cases, the cinnoline skeleton can be significantly distorted from planarity due to steric interactions between substituents. vanderbilt.edu For instance, the X-ray structure of 1-amino-10-propylthiobenzo[c]cinnoline showed a substantial helical distortion of the heterocyclic ring. acs.orgvanderbilt.edu The precise bond lengths and angles obtained from these studies are critical for computational modeling and structure-activity relationship (SAR) studies. growingscience.comacs.org

Table 2: Crystallographic Data for Selected Cinnoline Derivatives

| Compound | Crystal System | Space Group | Key Geometric Features | Reference |

|---|---|---|---|---|

| 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one | Monoclinic | P21/c | Dimedone and pyridazine rings are not coplanar. | growingscience.com |

| 1,2,3,6,7,8-Hexahydrocinnolino[5,4,3-cde]cinnoline | Monoclinic | P21/c | Pyridazine rings are coplanar; cyclohexene (B86901) rings adopt envelope conformations. | iucr.org |

| 1-Amino-10-propylthiobenzo[c]cinnoline | Monoclinic | P21/c | Significant helical distortion of the heterocyclic ring. | acs.orgvanderbilt.edu |

| Bruton's Tyrosine Kinase in complex with a substituted Cinnoline | - | - | Resolution: 2.00 Å | rcsb.org |

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds and π-π stacking. rsc.orgresearchgate.netrsc.org Understanding these interactions is crucial for crystal engineering, which aims to design solids with desired physical and chemical properties. rsc.orgresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probinggrowingscience.com

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are valuable techniques for investigating the electronic structure and photophysical properties of molecules. rsc.orgmdpi.com The UV-Vis spectrum of a compound reveals the electronic transitions that occur upon absorption of light, while fluorescence spectroscopy provides information about the emission of light from an excited electronic state. thieme-connect.de

The UV-Vis spectra of cinnoline and its derivatives typically show multiple absorption maxima in the range of 200–380 nm. thieme-connect.de The exact positions and intensities of these bands are sensitive to the solvent and the nature of the substituents on the cinnoline ring. rsc.org For example, a study on 8-hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrocinnoline-4-carbonitrile showed absorption peaks at 310 nm and 610 nm in ethanol. rsc.org Some cinnoline derivatives have also been shown to exhibit fluorescence, making them of interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

Table 3: Photophysical Data for Selected Cinnoline Derivatives

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Reference |

|---|---|---|---|---|

| Cinnoline | Ethanol | 200-380 (multiple maxima) | - | thieme-connect.de |

| 8-hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrocinnoline-4-carbonitrile | Ethanol | 310, 610 | Fluorescent | rsc.org |

| 1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | - | 240 | - | nih.gov |

Advanced Chromatographic Techniques for Purity Assessment and Separationgrowingscience.com

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. sielc.com

HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. sielc.com For cinnoline derivatives, reverse-phase HPLC (RP-HPLC) is a common method for purity assessment. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

For instance, the purity of 1-Ethyl-1,4-dihydro-4-oxo(1,3)dioxolo(4,5-g)cinnoline-3-carbonitrile can be determined using an HPLC method with a C18 column and a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The retention time of the compound under specific chromatographic conditions is a key parameter for its identification. mdpi.com HPLC methods are scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies. sielc.com

Table 4: HPLC Conditions for Cinnoline Derivatives

| Compound | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 1-Ethyl-1,4-dihydro-4-oxo(1,3)dioxolo(4,5-g)cinnoline-3-carbonitrile | Newcrom R1 (C18) | Acetonitrile, Water, Phosphoric Acid | UV/MS | sielc.com |

| 3-Bromo-4-chlorocinnoline | Reverse-phase | - | UV (~254 nm) | |

| 1-Ethyl-4-oxo-1,4-dihydro acs.orgrsc.orgdioxolo[4,5-g]cinnoline-3-carboxylic acid | ReproSil 100 C18 | - | DAD | lgcstandards.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. nih.govetamu.edu The process involves a gas chromatograph (GC) that separates components of a mixture based on their physical and chemical properties as they are carried by a carrier gas through a capillary column. etamu.edu Following separation, the compounds are introduced into a mass spectrometer (MS), which ionizes them and sorts the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a molecular fingerprint. etamu.edu

For the analysis of cinnoline derivatives, GC-MS is particularly effective for those with sufficient volatility to be vaporized without decomposition. The technique provides detailed structural information based on the compound's characteristic fragmentation pattern upon ionization, typically by electron impact (EI).

The mass spectrometric behavior of the parent cinnoline structure is well-documented. Under electron impact ionization, the primary fragmentation pathway involves the loss of a molecule of nitrogen (N₂), followed by the elimination of acetylene (C₂H₂). thieme-connect.de The molecular ion (M+) of cinnoline itself is observed at an m/z of 130, which is often the base peak in the spectrum. thieme-connect.de

In the case of this compound, which has a molecular weight of 155.16 g/mol , the molecular ion peak (M+) is expected at m/z 155. nih.gov While direct, detailed experimental fragmentation data for this compound is not extensively published, its fragmentation pattern can be reliably inferred from the known behavior of the cinnoline core and published data for its isomer, Cinnoline-4-carbonitrile. thieme-connect.denih.gov The mass spectrum of Cinnoline-4-carbonitrile shows a prominent molecular ion peak at m/z 155 and major fragment ions at m/z 127 and m/z 100. nih.gov

This suggests a primary fragmentation pathway initiated by the characteristic loss of N₂ (28 Da) from the molecular ion to produce a fragment at m/z 127. thieme-connect.denih.gov This is followed by the loss of a hydrogen cyanide molecule (HCN, 27 Da) from the m/z 127 fragment, resulting in an ion at m/z 100. nih.gov This secondary fragmentation is characteristic of aromatic nitriles.

The proposed primary fragmentation steps for this compound under GC-MS (EI) analysis are detailed below.

Table 1: Proposed GC-MS Fragmentation Pattern for this compound

| m/z Ratio | Proposed Fragment Identity | Description of Fragmentation |

| 155 | [C₉H₅N₃]⁺• | Molecular Ion (M⁺•) |

| 127 | [C₉H₅N]⁺• | Loss of nitrogen molecule (N₂) from the molecular ion |

| 100 | [C₈H₄]⁺• | Loss of hydrogen cyanide (HCN) from the [M-N₂]⁺• fragment |

This fragmentation data is crucial for the unequivocal identification of this compound in complex mixtures and for distinguishing it from other isomers or related heterocyclic compounds. The retention time from the gas chromatography component further aids in its specific identification when compared against a known standard.

Computational and Theoretical Chemistry Investigations of Cinnoline 5 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular stability, and reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like Cinnoline-5-carbonitrile, DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its ground state properties. These properties include optimized molecular geometry (bond lengths and angles), electronic energy, dipole moment, and the distribution of atomic charges.

Furthermore, DFT is instrumental in calculating reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound This table is illustrative and based on expected outcomes from DFT calculations, not on published experimental data.

| Property | Predicted Value |

| Total Energy (Hartree) | Value |

| Dipole Moment (Debye) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

Ab Initio Calculations of Molecular Orbitals and Energy Levels

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) provide a detailed description of molecular orbitals and their energy levels. For this compound, these calculations would offer a rigorous understanding of the electronic configuration and the nature of chemical bonds within the molecule. Analysis of the molecular orbitals would reveal the contributions of different atomic orbitals and help in understanding the electronic transitions and aromaticity of the cinnoline (B1195905) ring system.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations could provide valuable insights into its behavior in different environments, such as in solution. MD simulations model the movement of atoms and molecules over time, governed by a force field.

For this compound, MD simulations would be employed to study its interactions with solvent molecules, revealing information about solvation shells and preferred intermolecular orientations. In a condensed phase, these simulations can also explore potential weak intermolecular interactions, such as π-π stacking, which could be relevant in solid-state packing or biological contexts. Conformational analysis, although limited for this planar system, could explore any slight deviations from planarity and their energetic costs.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shift Prediction

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard tool for structure elucidation. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework, the ¹H and ¹³C NMR chemical shifts of this compound can be calculated. These theoretical values, when compared to experimental data, can confirm the molecular structure and assist in the assignment of spectral peaks. The accuracy of these predictions is generally high, providing a powerful complementary tool to experimental NMR spectroscopy.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound This table illustrates the expected correlation between calculated and experimental NMR data. The values are hypothetical.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| C3 | Value | Value | H3 | Value |

| C4 | Value | Value | H4 | Value |

| C4a | Value | Value | - | - |

| C5 | Value | Value | - | - |

| C6 | Value | Value | H6 | Value |

| C7 | Value | Value | H7 | Value |

| C8 | Value | Value | H8 | Value |

| C8a | Value | Value | - | - |

| CN | Value | Value | - | - |

Vibrational Frequencies and Intensities

The vibrational spectrum of this compound can be predicted by calculating the harmonic vibrational frequencies using DFT. These calculations provide the wavenumbers and intensities of the infrared (IR) and Raman active vibrational modes. The theoretical spectrum, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be compared with experimental IR and Raman spectra. This comparison aids in the assignment of the observed vibrational bands to specific molecular motions, such as C-H stretching, C=N stretching, and ring deformation modes.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Modes of this compound This table is for illustrative purposes and shows the type of data obtained from vibrational frequency calculations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted IR Intensity (km/mol) |

| C≡N stretch | Value | High |

| Aromatic C-H stretch | Value | Medium |

| C=N stretch (ring) | Value | Medium |

| Ring deformation | Value | Low |

Reaction Mechanism Studies Using Computational Tools

Computational chemistry serves as a powerful tool for investigating the intricate details of chemical reactions, providing a molecular-level understanding that is often inaccessible through experimental methods alone. nih.gov For the synthesis of this compound and its derivatives, computational studies can illuminate the underlying reaction mechanisms, identify key intermediates, and determine the energetic feasibility of various synthetic pathways. While specific computational studies on the reaction mechanism of this compound are not extensively documented, the principles can be applied to its known synthetic routes, such as those starting from appropriately substituted anilines. researchgate.netresearchgate.net

A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods, particularly those based on Density Functional Theory (DFT), are adept at locating these fleeting structures. researchgate.net The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, dictates the reaction rate. A lower energy barrier corresponds to a faster reaction. thepharmajournal.com

For a potential synthesis of this compound, such as an intramolecular cyclization, computational chemists can model the proposed steps, locate the transition state for each, and calculate the associated energy barriers. This allows for a comparison of different potential pathways, identifying the most kinetically favorable route.

Table 1: Hypothetical Calculated Energy Barriers for a Cinnoline Ring Formation Step

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Intramolecular Cyclization | DFT (B3LYP/6-31G*) | 25.4 |

| Aromatization | DFT (B3LYP/6-31G*) | 12.1 |

This table is illustrative and does not represent experimentally verified data for this compound.

Beyond identifying individual transition states, computational tools can map out the entire reaction pathway, providing a continuous energy profile from reactants to products. This "reaction coordinate diagram" visualizes all intermediates and transition states, offering a comprehensive picture of the reaction mechanism. thepharmajournal.com By analyzing the geometries and electronic structures of species along this pathway, researchers can gain a deeper understanding of the bonding changes that occur during the reaction. For the synthesis of complex molecules like this compound, this can be invaluable for optimizing reaction conditions and improving yields. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-Biological Focus)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity. wikipedia.orgnih.gov While traditionally used in drug discovery, the principles of QSAR can be extended to predict a wide range of non-biological properties, a field often referred to as Quantitative Structure-Property Relationships (QSPR). wikipedia.orgresearchgate.net

The foundation of any QSAR/QSPR model is the set of molecular descriptors used to numerically represent the chemical structure. nih.govnih.gov For assessing chemical reactivity, quantum chemical calculations can provide a wealth of insightful descriptors. These can be broadly categorized as:

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.

Geometrical Descriptors: These describe the three-dimensional arrangement of the atoms in the molecule, such as molecular surface area and volume.

For this compound, these descriptors can be calculated to build models that predict its reactivity in various chemical environments, for instance, its susceptibility to electrophilic or nucleophilic attack. researchgate.net

Table 2: Examples of Theoretical Descriptors for QSAR/QSPR Modeling

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability |

| Electronic | LUMO Energy | Electron-accepting ability |

| Electronic | Dipole Moment | Molecular polarity |

| Geometrical | Molecular Surface Area | Steric accessibility |

The application of QSPR and machine learning techniques is a rapidly growing field in materials science. nih.govpreprints.orgnih.gov By developing robust models based on theoretical descriptors, it is possible to predict various material properties of novel compounds like this compound before they are synthesized. These properties could include solubility, thermal stability, and electronic properties relevant to applications in organic electronics, such as bandgap energy. nih.govpreprints.org The development of such predictive models can significantly accelerate the discovery and design of new materials with desired functionalities. nih.gov

Investigation of Aromaticity and Electronic Delocalization within the Cinnoline Core

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic molecules due to the delocalization of π-electrons. mdpi.com The cinnoline ring system is an aromatic heterocycle. wikipedia.org The degree of aromaticity can be influenced by substituents, and computational methods provide quantitative measures to assess these effects.

One of the most widely used computational tools to evaluate aromaticity is the Nucleus-Independent Chemical Shift (NICS). github.io NICS values are calculated at the center of a ring and provide a measure of the induced magnetic field. Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). kiku.dk For this compound, NICS calculations can be performed for both the benzene (B151609) and pyridazine (B1198779) rings to quantify their individual aromatic character. It is expected that the electron-withdrawing cyano group at the 5-position will influence the electron density distribution and thus the aromaticity of the fused ring system.

Another powerful tool for visualizing and analyzing chemical bonding is the Electron Localization Function (ELF). jussieu.frjussieu.fr ELF provides a measure of the probability of finding an electron pair in a given region of space. researchgate.net In aromatic systems, ELF analysis can reveal the delocalized nature of the π-electrons. For this compound, ELF analysis would be expected to show a high degree of electron delocalization across the bicyclic core, characteristic of its aromatic nature.

Table 3: Representative Aromaticity Indices for Benzene and Pyridine (B92270) (from literature)

| Ring | HOMA | NICS(1) (ppm) |

|---|---|---|

| Benzene | 0.99 | -10.20 |

| Pyridine | ~0.97 | ~-9.80 |

Data are representative values from computational studies on related systems and serve for comparative purposes. mdpi.com

The investigation of these theoretical aspects of this compound provides a robust framework for understanding its fundamental chemical properties and for guiding the future design of novel materials based on this versatile heterocyclic scaffold.

Advanced Material Science and Chemical Technology Applications of Cinnoline 5 Carbonitrile

Role as a Precursor in Organic Optoelectronic Materials Research

Nitrogen-containing heterocyclic compounds, such as quinoline (B57606) and its isomers like cinnoline (B1195905), are of significant interest in the field of organic optoelectronics. nih.govresearchgate.net Their inherent electronic properties, chemical stability, and solubility in organic solvents make them suitable for incorporation into devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govresearchgate.net Cinnoline-5-carbonitrile, as a derivative of this class, is a promising precursor for creating novel functional materials for these applications.

The design of efficient and stable OLEDs relies on the careful selection of materials for various layers, including the emissive layer (EML), host materials, and electron-transport layers (ETL). The cinnoline ring, being an electron-deficient system, is an attractive building block for these components. The inclusion of the strongly electron-withdrawing carbonitrile group in this compound would further lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing its electron-accepting and electron-transporting capabilities.

This makes the molecule a potentially excellent candidate for:

Host Materials: In phosphorescent OLEDs (PhOLEDs), host materials need to have high triplet energy and good charge-transport properties. The rigid structure of the cinnoline core is conducive to high triplet energy, and the nitrile group can improve electron injection and transport, leading to more balanced charge carrier distribution within the emissive layer.

Electron-Transport Materials (ETMs): An effective ETM requires a low LUMO level for efficient electron injection from the cathode and high electron mobility. The electronic properties of this compound are well-aligned with these requirements.

Emitting Materials: While less common, nitrogen heterocycles can be incorporated into emissive molecules. Derivatives of this compound could be functionalized with donor groups to create donor-acceptor type emitters, where the cinnoline-carbonitrile moiety acts as the acceptor. This design strategy allows for the tuning of emission colors from blue to red. Research on analogous quinoline and quinoxaline (B1680401) derivatives has demonstrated the viability of such approaches in achieving efficient blue emission. nih.govrsc.orgnih.gov

| Emitter Type | Device Efficiency (External Quantum Efficiency, EQE) | Emission Color | Reference Compound Example | Citation |

| Anthracene-Quinoline | 0.80% | Blue | 2,3-diphenyl-6-(10-(naphthalen-7-yl)anthracen-9-yl)quinoline | nih.gov |

| Fluorene-Quinoxaline | 1.30% | Blue | Fluorene-bridged quinoxaline derivative | nih.gov |

| Fluorene-Quinazoline | 1.58% | Blue | Fluorene-bridged quinazoline (B50416) derivative | nih.gov |

This table presents data for analogous heterocyclic compounds to illustrate the potential performance of materials derived from scaffolds like cinnoline.

The performance of organic photovoltaic cells is heavily dependent on the molecular architecture of the donor and acceptor materials in the active layer. The development of high-performance non-fullerene acceptors (NFAs) is a major focus of current research. These materials typically feature an acceptor-donor-acceptor (A-D-A) structure.

This compound could serve as a potent building block for constructing acceptor materials in OPVs. nih.govnih.gov The electron-deficient cinnoline ring combined with the cyano group creates a strong electron-accepting unit. researchgate.net By chemically linking this cinnoline-based acceptor with a suitable electron-donating core, novel NFA molecules can be synthesized. The tunable electronic properties would allow for the optimization of the material's absorption spectrum to better match solar radiation and to ensure efficient charge separation at the donor-acceptor interface. The use of quinoline derivatives in dye-sensitized solar cells (DSSCs) and polymer solar cells has already established the utility of this class of heterocycles in photovoltaic applications. nih.govresearchgate.net

Application in Supramolecular Chemistry and Molecular Recognition Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The specific functionalities within this compound make it a versatile tool for designing complex supramolecular architectures.

The design of synthetic hosts that can selectively bind to specific guest molecules is a cornerstone of molecular recognition. This compound possesses distinct features for this purpose:

Metal-Binding Site: The two adjacent nitrogen atoms (N1 and N2) of the cinnoline ring form a bidentate chelation site, capable of coordinating with various metal ions.

Hydrogen-Bonding Sites: The nitrogen atoms of the cinnoline ring and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors.

These features allow this compound to be incorporated into larger macrocyclic or acyclic host structures. The geometry and electronic nature of the binding pocket could be precisely controlled to achieve selective recognition of complementary guest molecules, such as metal cations, organic acids, or other hydrogen bond donors.

The spontaneous organization of molecules into ordered structures is known as self-assembly. Aromatic molecules like cinnoline are prone to self-assemble through π-π stacking interactions. researchgate.net The introduction of a polar carbonitrile group imparts a significant dipole moment to the this compound molecule. This can lead to the formation of ordered assemblies driven by a combination of π-π stacking and dipole-dipole interactions. By modifying the substituents on the cinnoline ring, it is possible to program the self-assembly process to form specific supramolecular structures, such as stacks, ribbons, or liquid crystals. Such ordered materials are of interest for applications in organic electronics and sensor technology. researchgate.net

Utilization in Catalysis and Ligand Design for Transition Metal Complexes

The development of new ligands is crucial for advancing transition metal catalysis, which is fundamental to modern chemical synthesis. The cinnoline scaffold provides a robust bidentate N,N-donor framework for coordinating with transition metals.

This compound can function as a specialized ligand for creating novel metal complexes. The coordination of the two nitrogen atoms to a metal center would be analogous to well-known ligands like 2,2'-bipyridine (B1663995) and phenanthroline. The key advantage of using a this compound-based ligand lies in the electronic influence of the nitrile group. This potent electron-withdrawing group would decrease the electron density on the metal center, which can have several beneficial effects on a catalytic cycle:

It can enhance the electrophilicity of the metal, making it more reactive towards nucleophiles.

It can stabilize the metal in lower oxidation states, which is often crucial in cross-coupling reactions.

It can influence the redox potential of the metal complex, allowing for fine-tuning of its reactivity in oxidation or reduction catalysis.

These properties make this compound a promising platform for developing new catalysts for a wide range of organic transformations.

| Ligand Type | Metal Center | Application in Catalysis |

| Cinnoline-based | Rhodium (Rh) | C-H activation, synthesis of cinnolinium salts |

| Cinnoline-based | Various | Synthesis of biologically active compounds |

| Pyrazole-Cinnoline | Various | Synthesis of anti-inflammatory and antibacterial agents |

This table summarizes applications of the broader cinnoline scaffold in catalysis and complex synthesis, indicating the potential for this compound. nih.govsemanticscholar.org

Ligand Scaffolds for Homogeneous Catalysis

The cinnoline core, an N-heterocyclic aromatic compound, possesses inherent potential as a ligand scaffold in homogeneous catalysis. The two adjacent nitrogen atoms (N1 and N2) can act as coordination sites for transition metal centers, forming stable complexes that can catalyze a variety of organic transformations. The introduction of a carbonitrile (-CN) group at the 5-position of the cinnoline ring can further modulate the electronic properties of the ligand. This substituent can influence the catalyst's activity, selectivity, and stability by altering the electron density on the cinnoline ring system and, consequently, the strength of the metal-ligand bond.

While direct studies on this compound as a ligand are not extensively detailed, the broader class of cinnoline and related diazine derivatives has been investigated in catalysis. For instance, rhodium-catalyzed C-H activation and annulation reactions have been developed for the synthesis of various cinnoline derivatives. researcher.liferesearchgate.net These synthetic methodologies underscore the interaction between transition metals and the cinnoline scaffold. P,N-containing ligands are also widely used in transition-metal homogeneous catalysis, highlighting the importance of nitrogen heterocycles in ligand design. researchgate.net The principles derived from these studies suggest that this compound could serve as a bidentate or monodentate ligand, with the potential for the nitrile group to participate in metal coordination or to fine-tune the electronic environment of the catalytic center.

| Feature | Role in Homogeneous Catalysis | Potential Influence of 5-Carbonitrile Group |

| Cinnoline Core | Provides a rigid bicyclic scaffold for the ligand. | Enhances thermal and chemical stability of the resulting metal complex. |

| Nitrogen Atoms (N1, N2) | Act as Lewis basic sites to coordinate with a metal center, forming a catalytically active complex. | Modifies the electron density on the nitrogen atoms, affecting ligand-metal bond strength. |

| Aromatic System | Participates in π-stacking interactions and allows for electronic communication across the molecule. | Influences the overall electronic profile (e.g., π-acceptor or π-donor properties) of the ligand. |

| Nitrile Group (-CN) | Can potentially act as a secondary coordination site (hemilabile ligand) or as a strong electron-withdrawing group. | Alters the catalyst's reactivity and selectivity by modifying the electronic properties of the metal center. |

Precursors for Heterogeneous Catalysts

Heterogeneous catalysts are crucial in industrial chemical processes, and there is a growing interest in developing advanced catalytic materials from well-defined molecular precursors. This compound, due to its high nitrogen and carbon content and thermal stability, presents potential as a precursor for nitrogen-doped carbon materials, which are highly effective metal-free heterogeneous catalysts.

The process would typically involve the pyrolysis of this compound, either alone or impregnated onto a high-surface-area support (like silica (B1680970) or alumina). During thermal decomposition, the organic structure breaks down, but the nitrogen atoms from the cinnoline ring and the nitrile group can be incorporated into the resulting carbon matrix. This creates various nitrogen-based active sites (e.g., pyridinic-N, pyrrolic-N, graphitic-N) that are known to be catalytically active for various reactions, including oxidation, reduction, and electrocatalysis. The presence of a nitrile group provides an additional source of nitrogen, potentially leading to a higher doping concentration and a different distribution of active sites compared to precursors without this functional group. While specific studies detailing the use of this compound for this purpose are limited, the synthesis of quinoline derivatives over metal-free heterogeneous catalysts like Brønsted acid functionalized g-C3N4 demonstrates the synergy between nitrogen heterocycles and heterogeneous catalysis. nih.gov

| Step | Description | Role of this compound |

| 1. Impregnation | The organic precursor is dissolved and adsorbed onto a porous support material. | The molecule's polarity and structure determine its interaction with the support surface. |

| 2. Pyrolysis | The material is heated to high temperatures under an inert atmosphere. | The compound decomposes, forming a carbonaceous char. The nitrogen atoms from both the ring and the nitrile group are retained within the carbon structure. |

| 3. Activation | The resulting material may be treated to increase its surface area and expose active sites. | The nitrogen-doped carbon material now possesses catalytic properties derived from the molecular structure of the original precursor. |

Development of Advanced Functional Dyes and Pigments

The cinnoline ring system is an attractive scaffold for creating novel functional dyes due to its electron-deficient nature, which allows it to act as an excellent electron acceptor in donor-acceptor type chromophores. When combined with suitable electron-donating groups, this can lead to compounds with significant intramolecular charge transfer (ICT) upon photoexcitation, a key characteristic for modern dyes.

Research has led to the development of a fused hybrid fluorophore, "CinNapht," by combining a cinnoline ring with a naphthalimide dye. nih.gov This creates a donor-acceptor system where the amino-cinnoline part acts as the donor and the naphthalimide part as the acceptor. nih.gov The resulting dye exhibits a significant red shift in its emission spectrum, a large Stokes shift, and a fluorescence quantum yield of up to 0.33. nih.gov Furthermore, it displays a strong solvatochromic effect, with its emission color changing from green to red depending on the solvent's polarity. nih.gov

Derivatives of this compound, such as 4-azido-6-(4-cyanophenyl)cinnoline, have also been investigated. The cyano group is crucial for fluorescence through the ICT mechanism. mdpi.com The cinnoline core, coupled with electron-donating and accepting substituents, allows for the fine-tuning of photophysical properties, making these compounds promising candidates for applications in optoelectronics and as fluorescent probes.

| Dye System | Key Features | Photophysical Properties |

| CinNapht nih.gov | Fused cinnoline-naphthalimide structure; Donor-acceptor system. | Large Stokes shift; Quantum yield up to 0.33; Strong solvatochromism (green to red emission). |